9,10-Didehydro-6-methylergoline

Descripción

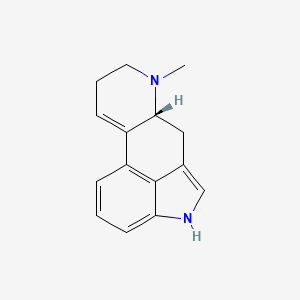

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

51867-17-5 |

|---|---|

Fórmula molecular |

C15H16N2 |

Peso molecular |

224.3 g/mol |

Nombre IUPAC |

(6aR)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline |

InChI |

InChI=1S/C15H16N2/c1-17-7-3-5-11-12-4-2-6-13-15(12)10(9-16-13)8-14(11)17/h2,4-6,9,14,16H,3,7-8H2,1H3/t14-/m1/s1 |

Clave InChI |

AHFZNJIKXMBLTJ-CQSZACIVSA-N |

SMILES |

CN1CCC=C2C1CC3=CNC4=CC=CC2=C34 |

SMILES isomérico |

CN1CCC=C2[C@H]1CC3=CNC4=CC=CC2=C34 |

SMILES canónico |

CN1CCC=C2C1CC3=CNC4=CC=CC2=C34 |

Sinónimos |

descarboxylysergic acid |

Origen del producto |

United States |

Structural Elucidation and Stereochemical Considerations of 9,10 Didehydro 6 Methylergoline

Core Ergoline (B1233604) Skeleton and the 9,10-Didehydro Moiety

The fundamental framework of 9,10-didehydro-6-methylergoline is the tetracyclic ergoline ring system. nih.govebi.ac.uk This structure consists of four fused rings and is derived from an indole (B1671886) nucleus. nih.govresearchgate.net The ergoline skeleton is the common structural element among a vast array of naturally occurring and synthetic alkaloids. nih.govebi.ac.uk These compounds are known for their interactions with various neurotransmitter receptors, including those for dopamine (B1211576), serotonin (B10506), and noradrenaline. ebi.ac.uknih.gov

A defining characteristic of this particular compound is the presence of a double bond between carbons 9 and 10, referred to as the 9,10-didehydro moiety. ontosight.aiwikipedia.org This feature introduces a degree of rigidity and planarity to this region of the molecule. The ergoline structure also includes a methyl group attached to the nitrogen at position 6. wikipedia.orgontosight.ai

The general structure of the ergoline skeleton can be classified into two main groups based on the substituent at the C-8 position. researchgate.netresearchgate.net One group includes amide derivatives of d-lysergic acid, while the other, the clavine alkaloids, has a methyl or hydroxymethyl group at this position. researchgate.net

| Feature | Description |

| Core Structure | Tetracyclic ergoline ring system nih.govebi.ac.uk |

| Key Functional Group | 9,10-didehydro (double bond) ontosight.aiwikipedia.org |

| Substitution | Methyl group at N-6 wikipedia.orgontosight.ai |

Stereochemical Aspects and Isomerism within Ergoline Derivatives

The ergoline skeleton possesses multiple chiral centers, which are atoms bonded to four different groups, giving rise to various stereoisomers. firsthope.co.inthoughtco.comutexas.edu The specific three-dimensional arrangement of atoms, or stereochemistry, is crucial for the biological activity of ergoline derivatives. ontosight.ai

In this compound and its derivatives, the carbon at position 8 (C-8) is a key chiral center. The orientation of the substituent at this position leads to the formation of epimers, which are stereoisomers that differ in configuration at only one stereocenter. nih.gov For instance, a left-hand rotation at the C-8 chiral center results in a C-8-R-isomer, while a right-hand rotation produces a C-8-S-isomer. nih.gov These isomers can also be denoted with prefixes like "iso-". nih.gov

The number of possible stereoisomers for a molecule with 'n' chiral centers is 2^n. utexas.edudalalinstitute.com The presence of multiple chiral centers in the ergoline structure allows for a large number of potential isomers, each with potentially distinct pharmacological profiles. dalalinstitute.com Some ergoline derivatives can exist as meso compounds, which are achiral molecules that have multiple chiral centers and an internal plane of symmetry. alevelh2chemistry.com

| Isomer Type | Defining Feature | Example in Ergoline Derivatives |

| Epimers | Differ in configuration at one chiral center nih.gov | C-8-R and C-8-S isomers nih.gov |

| Enantiomers | Non-superimposable mirror images utexas.edu | d- and l-isomers |

| Diastereomers | Stereoisomers that are not mirror images dalalinstitute.com | Isomers with multiple chiral centers |

Conformational Analysis and its Implications for Molecular Recognition

The three-dimensional shape, or conformation, of this compound and its derivatives plays a critical role in how they interact with biological targets such as receptors. The ergoline skeleton's structure is structurally similar to biogenic amines like serotonin, dopamine, and norepinephrine, which allows these compounds to bind to their respective receptors. nih.gov

The conformation of the side chain attached to the C-8 atom of the ergoline nucleus is particularly important. nih.gov Studies have shown that an extended configuration of this side chain is a common feature among various ergoline derivatives. nih.gov The flexibility and preferred conformations of the ergoline ring system and its substituents determine the molecule's ability to fit into the binding pocket of a receptor.

The interaction between an ergoline derivative and a receptor is a process of molecular recognition, where the specific shape and electronic properties of the ligand (the ergoline derivative) are complementary to those of the receptor's binding site. mdpi.com The affinity and selectivity of ergoline derivatives for different receptor subtypes can be modulated by introducing various substituents on the ergoline skeleton. wikipedia.org This principle is a cornerstone in the development of new drugs with specific pharmacological actions. nih.gov

Advanced Synthetic Methodologies for 9,10 Didehydro 6 Methylergoline and Its Analogues

Strategies for Constructing the Tetracyclic Ergoline (B1233604) Core

Recent advancements in synthetic organic chemistry have led to novel strategies for assembling the ergoline tetracycle. A notable approach focuses on the relatively unexplored strategy of bridging the B- and D-rings in a late-stage cyclization, after the A- and D-rings have been joined. acs.orgnih.govnsf.gov This contrasts with many traditional syntheses that form the A-D ring connection last. acs.org Three key modern methodologies have been explored for this C-ring closure: intramolecular α-arylation, borrowing hydrogen alkylation, and rhodium-catalyzed C-H insertion. nih.gov

Intramolecular α-arylation represents a direct method for forming the C-C bond to complete the ergoline tetracycle. acs.org This strategy typically involves a precursor containing an enolizable carbonyl group and an aryl halide, which can undergo palladium-catalyzed cyclization. Research has demonstrated the synthesis of ergoline-like tetracycles using this approach, starting from a coupled indole (B1671886) and pyridine (B92270) ring system. acs.org

However, this method has faced challenges related to the stability of the resulting products. The ergoline-like tetracycles formed, which often contain ester substituents on the C-ring, can be prone to oxidation, rearrangement, and decomposition, limiting the viability of this strategy for accessing more complex ergoline natural products. acs.org

The "borrowing hydrogen" methodology offers an atom-economical and environmentally benign alternative for C-C bond formation. researchgate.net This technique involves the temporary oxidation of an alcohol to an aldehyde by a transition-metal catalyst. The aldehyde then reacts with a nucleophile (in this case, the indole ring), and the resulting intermediate is reduced by the catalyst, which returns the borrowed hydrogen atoms. researchgate.net

In the context of ergoline synthesis, an intramolecular borrowing hydrogen indole alkylation has been successfully employed to construct the tetracyclic core. acs.orgescholarship.org This strategy begins with a Suzuki coupling to create a 2-(hydroxymethyl)pyridyl substituted indole. Subsequent treatment with a suitable catalyst facilitates the cyclization to form the ergoline framework. acs.org This approach advantageously avoids the need for C-ring ester substituents, thereby circumventing a potentially problematic decarboxylation step. escholarship.org Despite its efficiency in forming the tetracycle, stability issues with the pyridine- and indole-containing products can still present limitations. acs.org

Rhodium-catalyzed C-H insertion has emerged as a powerful tool for constructing complex molecular architectures, including the ergoline core. nih.govacs.org This method involves the generation of a rhodium carbene species that can insert into a C-H bond, forming a new C-C bond and closing the ring. In one approach, an indole precursor bearing a diazoacetate group is treated with a rhodium(II) catalyst to initiate the C-H insertion and form the ergoline C-ring. acs.orgnih.gov

While this methodology has proven successful in forming the core ergoline scaffold, it is not without its own set of challenges. The reaction requires an ester group for the carbene insertion to proceed, necessitating a subsequent, and often difficult, decarboxylation step. Furthermore, the synthetic route can be lengthy, which is a drawback for creating diverse analogues. nih.gov A significant advantage, however, is the potential for developing enantioselective variants by using chiral rhodium(II) catalysts, which could provide direct access to specific stereoisomers. escholarship.orgnih.gov

Table 1: Comparison of Modern Strategies for Ergoline Core Construction

| Methodology | Key Reaction | Advantages | Challenges | Reference(s) |

| Intramolecular α-Arylation | Palladium-catalyzed cyclization of an aryl halide onto an enolate. | Direct C-C bond formation. | Product instability (oxidation, rearrangement). | acs.org |

| Borrowing Hydrogen Alkylation | Transition-metal catalyzed intramolecular alkylation of indole using an alcohol. | Atom-economical; avoids ester substituents and decarboxylation. | Stability issues with tetracyclic products. | acs.orgresearchgate.netescholarship.org |

| Rhodium-Catalyzed C-H Insertion | Rh(II)-catalyzed insertion of a carbene into a C-H bond. | Powerful for ring formation; potential for enantioselectivity. | Requires ester group and subsequent decarboxylation; lengthy route. | nih.govacs.orgnih.gov |

Stereoselective and Asymmetric Synthesis of Ergoline Frameworks

The biological activity of ergoline alkaloids is highly dependent on their stereochemistry. Therefore, the development of stereoselective and asymmetric syntheses is crucial for producing enantiomerically pure compounds. Several strategies have been developed to control the stereochemistry during the construction of the ergoline framework. acs.org

One prominent approach involves a palladium-catalyzed domino cyclization of an allene (B1206475) that bears both an amino group and a bromoindolyl group. acs.orgnih.gov This powerful transformation allows for the simultaneous construction of the C and D rings of the ergoline skeleton. Crucially, the axial chirality of the allene starting material is transferred to the central chirality at the C5 position, establishing a key stereocenter in the molecule. nih.gov This method has been successfully applied to the enantioselective total synthesis of (+)-lysergic acid. acs.orgnih.gov

Another strategy utilizes an intramolecular [3+2] azomethine ylide cycloaddition. This approach, combined with a Cossy–Charette ring expansion, has been used to assemble the C and D rings, leading to a formal asymmetric synthesis of lysergic acid. acs.org This pathway is notable as it may be more adaptable for generating a variety of analogues compared to other methods and opens the door to creating unnatural antipodes for further biological study. acs.org

The use of chiral catalysts also presents a promising avenue for asymmetric synthesis. For instance, the prospect of using chiral Rh(II) catalysts in C-H insertion reactions could impart enantioselectivity, although this must overcome the inherent diastereoselectivity of the substrate. nih.gov Similarly, enantioselective palladium-catalyzed carbocyclization using chiral ligands has been described for creating optically active tricyclic ergoline synthons. capes.gov.br These catalyst-controlled reactions are highly desirable as they can, in principle, generate either enantiomer of the target product from a common precursor.

Diversification Strategies for Structural Analogues

Once the core ergoline scaffold is synthesized, its structural diversification is key to developing new therapeutic agents and probing interactions with biological targets. figshare.com A variety of modifications can be made to the ergoline skeleton to produce a wide range of medically relevant derivatives. wikipedia.org

Functionalization of the ergoline skeleton allows for the fine-tuning of its pharmacological properties. Modifications can be targeted at various positions on the tetracyclic ring system to alter receptor affinity and selectivity. For example, removing the carboxyl group from the C8 position of lysergic acid yields 9,10-Didehydro-6-methylergoline (also known as descarboxylysergic acid). mdpi.com This modification was initially explored to understand the minimum structural requirements for biological activity, revealing that while the C8 side chain is not essential for activity, it is crucial for the high potency seen in compounds like lysergic acid diethylamide. mdpi.com

Alkylation at the N6 position is another common modification. For instance, 6-nor-9,10-dihydrolysergic acid methyl ester can be alkylated with different alkyl halides to produce N-ethyl and N-propyl derivatives, which exhibit distinct biological activities. wikipedia.org Introducing bulky substituents on the phenyl ring (A-ring) of the ergoline skeleton has also been used as a strategy to enhance selectivity for specific serotonin (B10506) receptors. nih.gov These examples highlight how late-stage functionalization of the ergoline core is a powerful tool for generating diverse structural analogues with unique pharmacological profiles. figshare.com

Table 2: Examples of Ergoline Skeleton Functionalization

| Starting Compound | Modification | Resulting Compound/Analogue | Purpose/Outcome | Reference(s) |

| Lysergic acid | Removal of C8-carboxyl group | This compound | Elucidate structural requirements for activity | mdpi.com |

| 9,10-Dihydrolysergic acid methyl ester | Demethylation at N6 | 6-Nor-9,10-dihydrolysergic acid methyl ester | Intermediate for further alkylation | wikipedia.org |

| 6-Nor-9,10-dihydrolysergic acid methyl ester | Alkylation at N6 with ethyl halide | 6-Ethyl-9,10-dihydrolysergic acid methyl ester | Creation of novel analogue with specific bioactivity | wikipedia.org |

| Ergoline Skeleton | Introduction of bulky group on A-ring | Selective 5-HT receptor ligands | Improve receptor selectivity | nih.gov |

Derivatization at Specific Positions (e.g., C-8, N-6)

The ergoline skeleton of this compound offers several positions for chemical modification, with the C-8 and N-6 positions being of significant interest for the synthesis of diverse analogues. Strategic derivatization at these sites allows for the systematic exploration of structure-activity relationships.

Derivatization at the C-8 Position

The C-8 position of this compound is typically occupied by a carboxyl group, as seen in its most common precursor, lysergic acid. nih.gov This carboxylic acid function serves as a versatile handle for a wide array of chemical transformations, primarily leading to the formation of amides and esters.

A significant challenge in C-8 derivatization is the potential for epimerization at this chiral center, which can lead to the formation of the corresponding inactive or less active isolysergic acid derivatives. scribd.com The carboxyl group in lysergic acid is in an equatorial orientation, while in the iso-form, it adopts an axial position. scribd.com Synthetic strategies must therefore be carefully selected to maintain the desired stereochemistry.

One of the earliest and most effective methods for synthesizing C-8 amides involves the conversion of lysergic acid into its corresponding azide (B81097) via the hydrazide. scribd.com The lysergic acid azide can then react with a desired amine to furnish the target amide. scribd.com More contemporary methods often employ coupling reagents to facilitate the direct condensation of lysergic acid with an amine. For instance, the use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activator like hydroxybenzotriazole (B1436442) (HOBt) allows for the formation of the amide bond under mild conditions. google.com

Another approach involves the formation of a mixed anhydride (B1165640). A method using a mixed anhydride of lysergic acid and sulfuric acid has been shown to react efficiently with amines at low temperatures, minimizing decomposition and racemization. scribd.com

The synthesis of lysergic acid diethylamide (LSD), a prominent C-8 derivative, exemplifies these transformations. wikipedia.org The process generally involves reacting lysergic acid with diethylamine (B46881) using a suitable coupling method.

Table 1: Selected Examples of C-8 Derivatization of this compound-8-carboxylic Acid (Lysergic Acid)

| Starting Material | Reagent(s) | Product | Reference |

| Lysergic Acid | 1. Hydrazine 2. Nitrous Acid 3. Amine (R-NH₂) | Lysergic Acid Amide | scribd.com |

| Lysergic Acid | Dicyclohexylcarbodiimide (DCC), Hydroxybenzotriazole (HOBt), Diethanolamine | 10a-methoxy-9,10-dihydrolysergic acid diethanolamide | google.com |

| Lysergic Acid | SO₃-DMF complex, Amine (R-NH₂) | Lysergic Acid Amide | scribd.com |

| Lysergic Acid | Diethylamine | Lysergic Acid Diethylamide (LSD) | wikipedia.org |

| 10a-methoxy-lysergic acid methyl ester | Potassium Hydroxide | 10a-methoxy-9,10-dihydrolysergic acid | google.com |

Derivatization at the N-6 Position

The N-6 position of the ergoline ring system is natively substituted with a methyl group. Modification at this position requires a two-step process: demethylation to yield the 6-nor derivative, followed by re-alkylation with a desired substituent.

A convenient method for demethylation involves the use of 2,2,2-trichloroethyl chloroformate. nih.gov This reagent reacts with the N-6 methylergoline derivative to form an intermediate carbamate. Subsequent reduction of this carbamate, typically with zinc dust in acetic acid, cleaves the protecting group and furnishes the N-6-demethylated (6-nor) ergoline. nih.gov

Once the 6-nor-ergoline analogue is obtained, the secondary amine at the N-6 position can be readily alkylated using various alkyl halides (e.g., ethyl iodide, n-propyl bromide). nih.gov This straightforward alkylation allows for the introduction of a wide range of functional groups at this position, yielding novel analogues for further investigation. This process has been successfully applied to the 9,10-dihydrolysergic acid series to create N-6-ethyl and N-6-n-propyl derivatives. nih.gov

Table 2: General Strategy for N-6 Derivatization

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reference |

| 1. Demethylation | 9,10-Dihydrolysergic acid methyl ester | 2,2,2-Trichloroethyl chloroformate | Intermediate carbamate | nih.gov |

| 2. Reduction | Intermediate carbamate | Zinc, Acetic Acid | 6-Nor-9,10-dihydrolysergic acid methyl ester | nih.gov |

| 3. Alkylation | 6-Nor-9,10-dihydrolysergic acid methyl ester | Ethyl iodide or n-Propyl halide | 6-Ethyl- or 6-n-Propyl-9,10-dihydrolysergic acid methyl ester | nih.gov |

Structure Activity Relationships Sar and Molecular Target Interactions of 9,10 Didehydro 6 Methylergoline Derivatives

Receptor Binding Profiles and Ligand Affinity Studies

Derivatives of 9,10-didehydro-6-methylergoline are known for their broad spectrum of pharmacological actions, which are primarily mediated through interactions with dopamine (B1211576), serotonin (B10506), and adrenergic receptors. nih.gov The specific nature of these interactions—whether agonistic or antagonistic—and the affinity for various receptor subtypes are highly dependent on the structural modifications of the parent ergoline (B1233604) molecule. wikipedia.org

Ergoline derivatives demonstrate a wide range of affinities and functional activities at dopamine receptor subtypes. Their interaction is particularly prominent at the D2-like family of receptors (D2, D3, D4). The ergoline dopamine agonists lisuride (B125695) and cabergoline, for instance, display the highest affinities for the D2 receptor, with Ki values of 0.95 nM and 0.61 nM, respectively, in human brain tissue. nih.gov Lisuride also shows high affinity for D3 and D4 receptors. In contrast, affinities for the D1 receptor are generally lower; lisuride has a Ki of 56.7 nM for D1 receptors. nih.gov

The derivative CF 25-397 (9,10-didehydro-6-methyl-8β-(2-pyridylthiomethyl) ergoline) is noted for its preferential action at supersensitive dopamine receptors, a characteristic that may be linked to a lowering of stereoselectivity at the dopamine agonist binding sites on these altered receptors. nih.gov Metergoline, another ergoline derivative, acts as a dopamine receptor antagonist. medchemexpress.comnih.gov The complex interactions with dopamine receptor subtypes are believed to be central to the therapeutic effects of these compounds in conditions like Parkinson's disease. nih.gov

Interactive Table: Dopamine Receptor Binding Affinities of this compound Derivatives

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Source |

| Lisuride | D1 | 56.7 | nih.gov |

| Lisuride | D2 | 0.95 | nih.gov |

| Lisuride | D3 | 1.08 | nih.gov |

| Cabergoline | D2 | 0.61 | nih.gov |

| Cabergoline | D3 | 1.27 | nih.gov |

| Pergolide | D1 | 447 | nih.gov |

| Pergolide | D3 | 0.86 | nih.gov |

| Metergoline | D1 | High Affinity | nih.gov |

| Metergoline | D4 | High Affinity | nih.gov |

The interactions of this compound derivatives with serotonin (5-HT) receptors are extensive and complex, with many compounds binding to multiple 5-HT receptor families. consensus.appnih.gov The hallucinogenic effects of the related compound lysergic acid diethylamide (LSD) are primarily linked to its partial agonist activity at 5-HT2A receptors. nih.govwikipedia.org

Lisuride, despite its structural similarity to LSD, is non-hallucinogenic, a difference attributed to biased agonism at the 5-HT2A receptor. wikipedia.orgnih.gov It binds with high affinity to several 5-HT subtypes, including 5-HT1A, 5-HT1D, 5-HT2A, and 5-HT2C. wikipedia.orgdrugbank.com Metergoline is a potent 5-HT receptor antagonist with high affinity for 5-HT2A, 5-HT2B, and 5-HT2C receptors (pKi of 8.64, 8.75, and 8.75, respectively) and the 5-HT7 receptor (Ki of 16 nM). medchemexpress.com It also acts as an antagonist at 5-HT1 receptors. pharmakb.com The affinity for various 5-HT receptor subtypes often correlates with the human potency of these psychoactive compounds. nih.gov

Interactive Table: Serotonin Receptor Binding Affinities of this compound Derivatives

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | pKi | Source |

| Lisuride | 5-HT1A | High Affinity | - | |

| Lisuride | 5-HT2B | Antagonist activity | - | |

| Metergoline | 5-HT2A | - | 8.64 | medchemexpress.com |

| Metergoline | 5-HT2B | - | 8.75 | medchemexpress.com |

| Metergoline | 5-HT2C | - | 8.75 | medchemexpress.com |

| Metergoline | 5-HT7 | 16 | - | medchemexpress.com |

| LSD | 5-HT1A | High Affinity | - | nih.gov |

| LSD | 5-HT1B | High Affinity | - | nih.gov |

| LSD | 5-HT1D | High Affinity | - | nih.gov |

While classically known for their monoaminergic activity, research has revealed that the ergoline structure can be a template for potent and selective ligands for somatostatin (B550006) receptors. nih.govnovartis.com Specifically, certain non-peptidic ergoline derivatives have been developed as highly potent and selective antagonists for the somatostatin sst1 receptor subtype. nih.govnovartis.com These compounds have demonstrated high affinity, with pKd values greater than 9, and exhibit a selectivity of over 1000-fold for the human sst1 receptor compared to other human somatostatin receptor subtypes (sst2-sst5). nih.govnovartis.com In functional assays, these ergoline derivatives act as antagonists at human recombinant sst1 receptors. nih.gov This discovery highlights the versatility of the ergoline scaffold in targeting receptors beyond the traditional monoamine systems.

Impact of Structural Modifications on Molecular Recognition

The affinity and selectivity of ergoline derivatives for their molecular targets can be dramatically altered by specific structural modifications to the tetracyclic ring system. researchgate.netwikipedia.org

For instance, bromination at the 2-position of the ergoline ring, as seen in bromocriptine, has been shown to significantly enhance dopamine agonist activity. researchgate.net The nature of the substituent at the C-8 position is also critical. Derivatives of D-lysergic acid amidated with small amino-alcohols tend to show high affinity for serotonin receptors, whereas larger peptide substituents at this position often confer high affinity for α-adrenergic receptors. researchgate.net Furthermore, introducing a bulky substituent on the phenyl ring of the ergoline skeleton can sterically hinder interaction with certain receptors, a strategy used to improve selectivity for 5-HT1A and 5-HT2A receptors. wikipedia.org The subtle differences between lisuride and LSD, which lead to different functional outcomes (non-hallucinogenic vs. hallucinogenic), are thought to arise from how they orient within the receptor binding pocket, inducing different receptor conformations and engaging in biased agonism. wikipedia.orgnih.gov

The 9,10-didehydro double bond is a defining feature of this subclass of ergolines, contributing to the planarity and conformational rigidity of the tetracyclic system. This structural feature is crucial for high-affinity binding to certain receptors. The nearly planar ergoline ring system of LSD, for example, interacts tightly within a narrow hydrophobic cleft in the 5-HT2A receptor. Saturation of this double bond to form the 9,10-dihydroergoline series significantly alters the three-dimensional shape of the molecule. This change in conformation modifies the compound's pharmacological profile. For example, a series of 9,10-dihydroergoline derivatives were synthesized that exhibited potent antihypertensive activities but lacked significant dopaminergic activity, indicating that the saturation of the 9,10-bond shifted their primary molecular target interactions away from the dopamine receptors typically associated with their unsaturated counterparts. nih.gov

Effects of N-6 Substitution on Receptor Affinity

The substituent at the N-6 position of the ergoline core plays a significant role in modulating receptor affinity and selectivity. While the methyl group is a common feature in many biologically active ergoline derivatives, variations at this position can lead to profound changes in pharmacological profiles.

Research indicates that replacing the N-6 methyl group with larger alkyl groups can lead to a significant loss of activity at certain receptors. For instance, in a series of 2-bromo-ergoline derivatives targeting the somatostatin sst(1) receptor, removal or replacement of the N-6 methyl substituent with longer alkyl chains resulted in a notable decrease in sst(1) activity. researchgate.net This suggests that the size and nature of the N-6 substituent are critical for optimal interaction with the receptor's binding pocket.

Conversely, studies on other ergoline derivatives have shown that specific substitutions at the N-6 position can enhance affinity for certain receptors. For example, the N-6-propyl group in 6-nor-6-propyl-9,10-dihydro ergometrine was found to be a potent inhibitor of 5-HT response in human platelets, indicating a strong interaction with peripheral 5-HT2 receptors. nih.gov

In the context of serotonergic receptors, the N-6 methyl group is often considered optimal for high affinity at 5-HT2 receptors. nih.gov However, the introduction of a cyclopropylmethyl group at the N-6 position, as seen in 6-(cyclopropylmethyl)-6-nor-LSD (CPM-LAD), results in slightly lower but still potent affinity for 5-HT1 and 5-HT2 receptors compared to LSD. wikipedia.org This highlights that while the methyl group is often preferred, other small, constrained alkyl groups can also be well-tolerated and confer high affinity.

The following table summarizes the effects of various N-6 substitutions on the receptor affinity of ergoline derivatives based on available research findings.

| N-6 Substituent | Receptor Target(s) | Effect on Affinity |

| Methyl | 5-HT2, Somatostatin sst(1) | Generally high affinity researchgate.netnih.gov |

| Propyl | Peripheral 5-HT2 | Potent inhibition nih.gov |

| Longer alkyl chains | Somatostatin sst(1) | Significant loss of activity researchgate.net |

| Cyclopropylmethyl | 5-HT1, 5-HT2 | Slightly lower affinity than methyl, but still potent wikipedia.org |

Role of Substituents at C-8 and Other Ergoline Positions

Substituents at the C-8 position of the ergoline ring system are pivotal in determining the pharmacological activity and receptor selectivity of this compound derivatives. The nature, size, and stereochemistry of the C-8 substituent can dramatically influence binding to various G protein-coupled receptors (GPCRs).

For instance, the introduction of an imidazolylmethyl group at the C-8 position of (5R,8S,10R)-6-methylergoline resulted in a compound with potent antihypertensive activity, suggesting a favorable interaction with receptors involved in blood pressure regulation. nih.gov Similarly, a 2-bromo-6-methyl-8-(1,2,4-triazol-1-ylmethyl) ergoline derivative also displayed strong antihypertensive effects. nih.gov These findings underscore the importance of heterocyclic substituents at this position for specific biological activities.

The stereochemistry at C-8 is also a critical determinant of biological action. A review of ergot alkaloids highlights that C-8-S-isomers, such as 8-alpha-ergoline, can exhibit high affinity for α1 and α2 adrenergic receptors. nih.gov Furthermore, the C-8-S-isomer of lisuride demonstrated greater potency than its corresponding R-isomer in certain assays, emphasizing the stereochemical sensitivity of receptor interactions. nih.gov

The following table provides a summary of the influence of substituents at C-8 and other ergoline positions on receptor interactions.

| Position | Substituent | Receptor/Activity | Effect |

| C-8 | Imidazolylmethyl | Antihypertensive | Potent activity nih.gov |

| C-8 | 2-bromo-6-methyl-8-(1,2,4-triazol-1-ylmethyl) | Antihypertensive | Potent activity nih.gov |

| C-8 (S-isomer) | - | α1 and α2 adrenergic receptors | High affinity nih.gov |

| N-1 | Isopropyl | 5-HT2 Receptor | Contributes to maximal affinity nih.gov |

| C-13/C-14 | tert-butyl | 5-HT1A/5-HT2 Receptors | Confers affinity and selectivity nih.gov |

Computational Approaches to SAR Prediction and Ligand Design

Computational methods have become indispensable tools in modern drug discovery, offering powerful ways to predict structure-activity relationships and guide the design of novel ligands. nih.gov These approaches, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, provide valuable insights into the molecular interactions governing the bioactivity of this compound derivatives.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govyoutube.com This method is instrumental in understanding the binding modes of this compound derivatives within the active sites of their target receptors. nih.govyoutube.com By visualizing the interactions between the ligand and amino acid residues of the receptor, researchers can identify key binding determinants and rationalize observed SAR data. youtube.com For instance, docking studies can reveal crucial hydrogen bonds, hydrophobic interactions, or electrostatic interactions that contribute to high binding affinity.

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-receptor complex, simulating the movement of atoms and molecules over time. nih.gov This allows for the assessment of the stability of the docked pose and the conformational changes that may occur upon ligand binding. nih.gov MD simulations can help refine the binding mode predicted by docking and provide a more accurate estimation of binding free energies. nih.gov The use of explicit solvent models in MD simulations, such as in WaterMap, can further enhance the understanding of the role of water molecules in the binding process. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the biological activity of a series of compounds with their physicochemical properties or structural features, known as descriptors. nih.govresearchgate.net The goal of QSAR is to develop a mathematical model that can predict the activity of new, untested compounds. frontiersin.org These models are particularly powerful when applied to a series of closely related analogs, such as derivatives of this compound. nih.gov

The process of developing a QSAR model involves several steps:

Data Set Preparation : A set of molecules with known biological activities (the training set) is compiled. nih.gov

Descriptor Calculation : Various molecular descriptors, which can be 2D (e.g., topological indices) or 3D (e.g., molecular fields), are calculated for each molecule in the training set. nih.govnih.gov

Model Building : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to establish a mathematical relationship between the descriptors and the biological activity. nih.gov

Model Validation : The predictive power of the QSAR model is assessed using an external set of compounds (the test set) or through cross-validation techniques. researchgate.net

Analytical Methodologies for Research and Characterization of 9,10 Didehydro 6 Methylergoline

Chromatographic Separation Methods for Research Samples

Chromatography is a cornerstone for the analysis of ergoline (B1233604) alkaloids, providing the necessary separation of target analytes from matrix components and other related compounds. The choice of method depends on the sample matrix, the required sensitivity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a powerful and widely used technique for the determination of ergot alkaloids, including 9,10-didehydro-6-methylergoline. nih.gov The intrinsic fluorescence of the ergoline ring system allows for highly sensitive and selective detection. astm.org

Research findings indicate that reversed-phase HPLC is the most common approach. tandfonline.comtandfonline.com The separation is typically achieved on C18 columns. tandfonline.com To enhance separation and minimize the interconversion of epimers, which can occur rapidly in aqueous solutions, alkaline mobile phases are often preferred. nih.govwaters.com A typical mobile phase might consist of a gradient mixture of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) carbonate. waters.commdpi.com

Sample preparation is a critical step and often involves extraction with a solvent such as acetonitrile, followed by a clean-up step using techniques like dispersive solid-phase extraction (d-SPE) or passage through a multifunctional cleanup column to remove interfering substances. mdpi.comnih.gov Methods have been developed and validated for the simultaneous determination of multiple ergot alkaloids in complex matrices like animal feed, demonstrating good recovery and precision. nih.govnih.gov For instance, one study on detecting ergot in feeds reported an average recovery of 93% for ergotamine, a related ergopeptine alkaloid. nih.gov

| Parameter | Typical Conditions | Source(s) |

| Column | Reversed-phase C18 (e.g., 150 x 2.0 mm, 5 µm) | tandfonline.commdpi.com |

| Mobile Phase | Gradient elution with Acetonitrile and Ammonium Carbonate buffer | waters.commdpi.com |

| Flow Rate | 0.2 - 0.5 mL/min | waters.commdpi.com |

| Column Temp. | 30 °C | waters.commdpi.com |

| Detector | Fluorescence Detector (FLD) | nih.govnih.gov |

| Excitation λ | ~310-325 nm | tandfonline.com |

| Emission λ | ~420-445 nm | tandfonline.com |

This table presents typical parameters for HPLC-FLD analysis of ergot alkaloids. Specific conditions may vary based on the exact analyte and matrix.

Thin Layer Chromatography (TLC) serves as a rapid and cost-effective method for screening and preliminary identification of ergoline alkaloids. nih.govnorthwestern.edu This technique separates compounds based on their differential partitioning between a solid stationary phase (adsorbent) coated on a plate and a liquid mobile phase that moves up the plate. walisongo.ac.id

For the analysis of compounds like this compound, the stationary phase is typically silica (B1680970) gel. northwestern.educhemicalbook.com A variety of mobile phase systems can be employed, often consisting of a mixture of a polar solvent like methanol (B129727) and a less polar solvent such as chloroform (B151607) or ethyl acetate. northwestern.educhemicalbook.com For example, a mobile phase of 7.5% methanol in chloroform has been used for the purification of related methyl esters. chemicalbook.com

After developing the chromatogram, the separated spots are visualized. Due to their characteristic structure, ergoline alkaloids are often fluorescent under ultraviolet (UV) light, allowing for non-destructive visualization. northwestern.edu Further visualization can be achieved by exposing the plate to iodine vapor or by spraying with specific reagents like 0.5 N H2SO4 followed by heating, which can produce colored spots. northwestern.edu The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated and compared with that of a known standard for identification. northwestern.edu

| Stationary Phase | Mobile Phase System (v/v) | Visualization | Source(s) |

| Silica Gel K301 | Trichlorethylene, Ethyl Acetate, 1-Butanol, Methanol (25:35:10) | UV light, Iodine fuming | northwestern.edu |

| Silica Gel | Methanol in Chloroform (7.5%) | Not specified (used for purification) | chemicalbook.com |

| Silica Gel 60 | n-hexane:acetone (7:3) | Visual (for colored compounds), UV light | walisongo.ac.id |

This table provides examples of TLC systems used for the separation of ergoline alkaloids and related compounds.

Gas Chromatography (GC) is another valuable separation technique, particularly when coupled with a mass spectrometer. A significant challenge in the GC analysis of many ergoline compounds is their thermal instability, which can lead to decomposition in the hot injector port or on the column. astm.orgtandfonline.com However, the use of modern capillary columns made of fused silica with nonpolar bonded phases has greatly improved the analysis of these labile compounds. astm.org

To overcome thermal lability and improve chromatographic behavior, a common strategy is derivatization. nih.gov This involves chemically modifying the analyte to create a more volatile and thermally stable derivative. For ergoline alkaloids, trimethylsilyl (B98337) (TMS) derivatives are frequently prepared using reagents like N,O-bis(trimethylsilyl)acetamide (BSTFA). nih.govljmu.ac.uk This approach has been shown to significantly improve the GC separation of closely related isomers. ljmu.ac.uk Both split and on-column injection techniques have been utilized successfully. astm.org

| Parameter | Typical Conditions | Source(s) |

| Column | Fused silica capillary column (e.g., methylsilicone phase) | astm.org |

| Injection | Split or On-column | astm.org |

| Derivatization | Trimethylsilylation (TMS) with reagents like BSTFA | nih.govljmu.ac.uk |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | astm.orgmdpi.com |

This table summarizes common conditions and strategies for the GC analysis of ergoline compounds.

Spectroscopic Identification and Structural Characterization

While chromatography separates the components of a mixture, spectroscopy provides the detailed structural information needed for unambiguous identification and characterization of the isolated compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information about the molecular framework.

¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. This information is crucial for confirming the presence and arrangement of protons on the ergoline skeleton. Research on the synthesis of precursors to lysergic acid has used ¹H NMR to confirm the structure of intermediates, noting that the resulting spectra were in good agreement with previously reported data. chemicalbook.com

¹³C NMR spectroscopy provides complementary information by detecting the carbon atoms in the molecule, offering insight into the carbon backbone. While specific NMR data for this compound is not broadly published in readily accessible literature, data for closely related ergoline derivatives is available and serves as a reference for spectral interpretation. spectrabase.com The combination of ¹H and ¹³C NMR, along with two-dimensional NMR techniques (like COSY and HSQC), allows for the complete assignment of all proton and carbon signals, thereby confirming the compound's precise structure.

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for both qualitative identification (based on fragmentation patterns) and quantitative analysis. When combined with a separation technique like GC or LC, it becomes a method of unparalleled specificity and sensitivity. nih.govwaters.com

In GC-MS applications, the mass spectrometer serves as the detector for the gas chromatograph. After separation on the GC column, the analyte (often as a TMS derivative) enters the ion source of the mass spectrometer. nih.gov Electron ionization (EI) is a common technique that produces a molecular ion and a series of characteristic fragment ions. The resulting fragmentation pattern serves as a "molecular fingerprint" for identification. mdpi.com Studies on related compounds like LSD have identified principal fragmentation pathways that involve losses from the piperidine-ring and amide moieties. nih.gov Tandem mass spectrometry (MS/MS), where specific ions are selected and further fragmented, provides an even higher degree of specificity, which is crucial for trace-level identification in complex matrices. nih.govoup.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the predominant method for analyzing ergot alkaloids. nih.govwaters.com It combines the excellent separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry. Electrospray ionization (ESI) is typically used, operating in positive ion mode (ESI+) for ergoline alkaloids. waters.commdpi.com In the MS/MS process, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented to produce characteristic product ions. The analysis is often performed in Multiple Reaction Monitoring (MRM) mode, where the instrument is set to detect one or more specific precursor-to-product ion transitions for each analyte. This technique is exceptionally selective and allows for accurate quantification even at very low concentrations. waters.commdpi.com

| Technique | Ionization Mode | Key Information / Application | Source(s) |

| GC-MS | Electron Ionization (EI) | Analysis of TMS derivatives; identification based on fragmentation patterns. | nih.govmdpi.com |

| GC-MS/MS | Chemical Ionization (CI) / EI | High specificity for identification at trace levels; analysis of fragmentation pathways. | nih.govnih.govljmu.ac.uk |

| LC-MS/MS | Electrospray (ESI+) | Highly sensitive and selective quantification using Multiple Reaction Monitoring (MRM). | waters.commdpi.com |

This table outlines the primary mass spectrometry techniques used in the analysis of ergoline alkaloids.

Advanced Detection Methodologies for Research Matrices

For the detection and quantification of this compound in complex research matrices, such as biological fluids or extracts from fungal cultures, more advanced and sensitive methodologies are required. These techniques typically involve a chromatographic separation step coupled to a highly selective detector.

High-Performance Liquid Chromatography (HPLC) is the most widely used separation technique for ergot alkaloids. echemi.comchemicalbook.com Separation is commonly achieved using reversed-phase columns, such as C18. researchgate.net Following chromatographic separation, several detection methods can be employed:

HPLC with UV or Fluorescence Detection (HPLC-UV/FLD): Given the inherent ultraviolet absorbance and, in many cases, natural fluorescence of ergoline alkaloids, HPLC coupled with a UV or fluorescence detector is a common analytical approach. Fluorescence detection generally offers higher sensitivity and selectivity compared to UV detection for fluorescent analytes. The excitation and emission wavelengths are selected based on the specific spectral properties of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): The coupling of HPLC with mass spectrometry has become the gold standard for the trace-level quantification and unambiguous identification of ergot alkaloids. chemspider.com LC-MS provides molecular weight information, which aids in the identification of the target analyte. LC-MS/MS offers even greater specificity and sensitivity by monitoring specific fragmentation patterns of the parent ion. chemicalbook.com This technique is particularly valuable for complex matrices where co-eluting interferences may be present. For related ergoline compounds, characteristic fragment ions have been identified, which can be used to build highly selective detection methods.

High-Resolution Mass Spectrometry (HR-MS): In research settings, HR-MS is utilized for the accurate mass determination of the compound, which allows for the calculation of its elemental composition. For the related compound, 9,10-Didehydro-6-methyl-ergoline-8-carboxylic acid methyl ester, a high-resolution mass spectrometry result has been reported as an exact mass of 283.1460 (calculated for C17H19N2O2 as 283.1446). echemi.com

Table 2: Advanced Analytical Techniques for this compound Research

| Technique | Separation Method | Detection Principle | Key Advantages |

| HPLC-UV/FLD | Reversed-Phase HPLC | UV Absorbance / Fluorescence | Robust, widely available, good for quantification |

| LC-MS | Reversed-Phase HPLC | Mass-to-charge ratio | High selectivity, molecular weight confirmation |

| LC-MS/MS | Reversed-Phase HPLC | Precursor and product ion monitoring | Very high sensitivity and specificity, ideal for complex matrices |

| HR-MS | Direct Infusion or LC | Accurate mass measurement | Elemental composition determination, structural elucidation |

Development and Investigation of Novel Ergoline Derivatives and Analogues

Design Principles for Modified Ergoline (B1233604) Scaffolds

The fundamental goal in designing modified ergoline scaffolds is to enhance therapeutic efficacy while minimizing undesirable side effects. This is primarily achieved by altering the compound's affinity and selectivity for various neurotransmitter receptors. nih.gov The core design principles revolve around strategic structural modifications to the tetracyclic ergoline framework.

One key principle involves the modification of the ergoline ring annulation. The specific arrangement of the rings can be altered to create a more rigid conformation, which is thought to enhance selective interaction with specific dopamine (B1211576) (D1/D2) receptors and reduce off-target interactions. researchgate.net Another significant design strategy is the introduction of various substituents at different positions on the ergoline core. The nature and position of these substituents play a crucial role in determining the pharmacological profile of the resulting derivative. For instance, the addition of bulky groups can influence receptor binding and selectivity.

The structure-activity relationship (SAR) is a critical consideration in the design process. mdpi.com By systematically altering parts of the ergoline molecule and observing the effects on biological activity, researchers can deduce which molecular features are essential for a desired therapeutic effect. This includes modifications to the N6-substituent and the C8-position, which have been shown to significantly impact receptor affinity and functional activity. The ultimate aim is to develop derivatives with optimized pharmacological profiles, such as potent and selective agonists or antagonists for specific receptor subtypes. nih.gov

Synthesis and Characterization of Isosteres and Bioisosteres (e.g., Isotryptamine Isosteres)

The synthesis of isosteres and bioisosteres represents a sophisticated approach to drug design, allowing for the fine-tuning of a molecule's properties. Isosteres are molecules or ions with the same number of atoms and valence electrons, while bioisosteres are groups or molecules that have similar chemical and physical properties, leading to broadly similar biological effects.

A notable advancement in this area is the discovery of isotryptamine isosteres of ergoline alkaloids. escholarship.org These are fully synthetic ergoline-like compounds developed to improve upon the synthetic accessibility and therapeutic profiles of their natural counterparts. The complexity of the natural ergoline ring system presents challenges for creating analogs with novel substitution patterns. escholarship.org To overcome this, versatile total synthesis methodologies have been designed.

Key synthetic strategies for constructing the tetracyclic core of these isosteres include:

Intramolecular α-arylation: A reaction that forms a new carbon-carbon bond on an aromatic ring within the same molecule.

C-H insertion: A reaction where a carbene inserts into a carbon-hydrogen bond to form a new carbon-carbon bond.

Borrowing hydrogen alkylation: A method for forming carbon-carbon bonds that is highly atom-economical. escholarship.org

These synthetic routes allow for functionalization at previously inaccessible sites on the ergoline scaffold. escholarship.org

The characterization of these newly synthesized compounds is crucial to confirm their structure and purity. Standard analytical techniques are employed for this purpose:

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the detailed molecular structure and connectivity of atoms. |

| Mass Spectrometry (MS) | To determine the molecular weight and elemental composition of the compound. |

| X-ray Crystallography | To determine the precise three-dimensional arrangement of atoms in a crystalline solid. |

Through the synthesis and characterization of isosteres and bioisosteres, researchers can systematically explore the chemical space around the ergoline scaffold to develop novel compounds with improved therapeutic properties.

Exploration of Poly-pharmacology within Ergoline Compound Libraries

Poly-pharmacology is the principle that a single drug molecule can interact with multiple targets in the body. While this can be a source of side effects, it can also be harnessed for therapeutic benefit. Ergoline derivatives are well-known for their broad spectrum of pharmacological action, often interacting with various dopamine, serotonin (B10506), and adrenergic receptors. nih.gov This inherent promiscuity makes them ideal candidates for the exploration of poly-pharmacology.

To systematically investigate these interactions, compound libraries of ergoline derivatives are created. These libraries consist of a series of structurally related compounds, where specific parts of the molecule are systematically varied. By screening these libraries against a panel of different receptors, researchers can build a detailed picture of the structure-activity relationships and the poly-pharmacological profile of the ergoline scaffold.

The binding affinities of various ergoline derivatives at different receptors are a key aspect of these investigations. The data below illustrates the binding profiles of several ergoline compounds at various neurotransmitter receptors.

| Compound | D1 (Ki, nM) | D2 (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | α1 (Ki, nM) | α2 (Ki, nM) |

| Bromocriptine | 1900 | 2.1 | 13 | 120 | 4.3 | 620 |

| Lisuride (B125695) | 2400 | 1.6 | 4.2 | 1.4 | 1000 | 180 |

| Metergoline | 1100 | 8.5 | 2.5 | 1.1 | 110 | 1100 |

| Lergotrile | 680 | 30 | 33 | 110 | 17 | 1100 |

Data sourced from various studies on ergoline receptor binding profiles.

This exploration of poly-pharmacology within ergoline compound libraries is crucial for understanding the complex biological effects of these molecules. nih.gov It allows for the identification of derivatives with a desired balance of activities at multiple targets, potentially leading to the development of novel therapeutics with unique mechanisms of action.

Future Research Directions and Theoretical Applications of 9,10 Didehydro 6 Methylergoline in Chemical Biology

Advancing Synthetic Methodologies for Complex Ergoline (B1233604) Systems

The total synthesis of complex molecules like those in the ergoline family remains a significant challenge and a point of interest for organic chemists. rsc.org The development of new chemical methodologies is crucial for providing efficient access to the ergoline scaffold. nih.gov Over the last two decades, significant progress has been made in developing both biosynthetic and total synthetic routes to these compounds. nih.gov

Historically, the synthesis of lysergic acid, a closely related and more complex ergoline, has been a benchmark in the field since the first total synthesis by Woodward and colleagues in 1956. acs.orgthieme-connect.com Key strategies in these syntheses often involve intricate ring-forming reactions such as Friedel-Crafts acylations and aldol (B89426) condensations. thieme-connect.com Modern strategies have expanded to include methods like Heck coupling and aziridine (B145994) cleavage to construct the tetracyclic system. researchgate.netmdpi.com

Future research will likely focus on several key areas to advance synthetic methodologies:

Creating novel strategies for late-stage functionalization of the ergoline core. This would allow for the rapid generation of diverse analogues for structure-activity relationship (SAR) studies without having to restart the entire synthesis. nih.gov

Exploring "green" chemistry approaches , potentially leveraging biosynthetic pathways or enzymatic steps to create more sustainable and environmentally friendly syntheses. nih.gov

Enabling the synthesis of previously inaccessible analogues , such as those with substitutions on the A and C rings of the ergoline structure, to explore new areas of chemical space and biological activity. nih.gov

The synthesis of 9,10-didehydro-6-methylergoline itself, also known as descarboxylysergic acid, was first achieved in 1974 to probe the minimum structural requirements for the biological activity of lysergamides. wikipedia.org Continued advancements in synthesis will be integral to producing a wider array of such simplified and modified ergolines to systematically dissect their biological functions. nih.gov

Elucidating Complex Molecular Mechanisms Beyond Current Understanding

Ergoline derivatives are known for their ability to interact with a wide range of monoaminergic receptors, including those for dopamine (B1211576), serotonin (B10506), and adrenaline, often acting as either agonists or antagonists. rsc.orgwikipedia.org This promiscuity leads to a complex pharmacological profile and can contribute to undesirable side effects, making the elucidation of their precise molecular mechanisms a critical area of research. nih.govwikipedia.org

While it is understood that the biological activity of compounds like this compound stems from these receptor interactions, the subtleties of their mechanisms are not fully known. wikipedia.org For instance, this compound was found to exhibit significant biological activity, suggesting that the C8-position side chain, which is prominent in compounds like lysergic acid, is not essential for activity, though it does modulate potency. wikipedia.org

Future research should aim to:

Deconstruct the polypharmacology of ergoline derivatives to understand which receptor interactions are responsible for specific physiological effects.

Investigate downstream signaling pathways activated or inhibited by these compounds to move beyond simple receptor binding and understand the full cellular response.

Utilize advanced structural biology techniques to obtain high-resolution crystal structures of ergoline analogues in complex with their various receptor targets. This can reveal the specific molecular interactions that govern binding and activation.

Explore the role of receptor heterodimerization in the action of ergoline compounds, as interactions between different receptor types can create unique signaling platforms and pharmacological profiles. upc.edu

Understanding these complex mechanisms is essential for designing more selective and effective therapeutic agents based on the ergoline scaffold. nih.gov

Rational Design of Molecular Probes for Specific Biological Systems

The ergoline scaffold serves as an intriguing and privileged structure for the development of novel molecular probes to investigate biological systems. rsc.orgacs.org The rational design of such probes involves modifying the core structure to tailor its properties for specific applications, such as visualizing biological events or selectively targeting a single receptor subtype. nih.govnih.gov

The goal is to combine the receptor-binding properties of the ergoline core with other functionalities, such as fluorescent tags. nih.govnih.gov This involves a deep understanding of structure-property relationships to tune aspects like photophysical properties, cell permeability, and target affinity. nih.gov

Key future directions in this area include:

Developing fluorescently labeled ergoline derivatives that can be used to visualize receptor distribution and dynamics in living cells and tissues.

Designing photo-activatable or "caged" probes that can be turned on with light, providing precise spatiotemporal control over receptor activation for research purposes.

Creating highly selective radioligands based on the this compound structure for use in positron emission tomography (PET) imaging to map receptor densities in the brain.

Synthesizing tool compounds with very specific and high affinity for a single receptor subtype, which can be used to probe the physiological role of that specific receptor without the confounding effects of off-target interactions. purdue.edu

By rationally designing these molecular tools, researchers can gain deeper insights into the complex signaling cascades involved in neurotransmission and other physiological processes. purdue.edu

Role in Understanding Neuroreceptor Function and Ligand-Receptor Dynamics

The interaction of ergoline derivatives with neuroreceptors is a dynamic process that involves conformational changes in both the ligand and the receptor. nih.gov Studying compounds like this compound and its analogues provides valuable information on the nature of ligand-receptor binding and the structural requirements for receptor activation. researchgate.net

The ergoline scaffold itself is a key element in the pharmacophore models for dopamine and serotonin receptor agonists. researchgate.net By synthesizing and testing a series of related compounds, researchers can refine these models. For example, studies on ergoline derivatives have helped to differentiate the requirements for binding to presynaptic versus postsynaptic dopamine receptors. nih.gov

Future research in this domain will likely involve:

Computational modeling and molecular docking studies to simulate how different ergoline analogues bind to receptor models, predicting their affinity and functional effects. researchgate.netgoogle.com

Utilizing advanced spectroscopic techniques , such as NMR, to study the conformational dynamics of both the ligand and the receptor in solution, providing a more complete picture than static crystal structures. nih.gov

Investigating the kinetics of ligand binding , as the rates of association and dissociation (the "on" and "off" rates) can significantly impact the functional outcome of receptor engagement. upc.edu

Correlating binding dynamics with functional outcomes , linking the way a ligand interacts with a receptor at the molecular level to the resulting cellular and physiological response. nih.gov

Through these integrated approaches, the study of this compound and related ergolines will continue to deepen our fundamental understanding of neuroreceptor function and the complex interplay between ligands and their protein targets. nih.gov

Q & A

Basic: What are the optimal synthetic routes for 9,10-didehydro-6-methylergoline, and how can purity be validated?

Answer:

Synthesis typically involves ergoline alkaloid derivatization, with methyl group introduction at position 6 and dehydrogenation at positions 9 and 10. Key steps include:

- Reagent Selection : Use of methylating agents (e.g., methyl iodide) under anhydrous conditions to minimize side reactions .

- Purification : Column chromatography (silica gel, chloroform/methanol gradients) followed by HPLC (C18 columns, acetonitrile/water mobile phase) to achieve >98% purity .

- Validation : Purity is confirmed via NMR (e.g., absence of proton signals at δ 5.8–6.2 ppm for dehydrogenation verification) and mass spectrometry (m/z 282.34 for molecular ion peak) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and synthesis due to potential inhalation risks .

- Waste Disposal : Collect residues in sealed containers labeled "Environmental Hazard UN3077" for incineration at licensed facilities to prevent aquatic contamination .

- Exposure Response : For accidental ingestion, administer activated charcoal (1 g/kg body weight) and seek immediate medical attention .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for this compound?

Answer:

- Root-Cause Analysis : Compare solvent effects (e.g., DMSO vs. CDCl3) on NMR chemical shifts. For X-ray discrepancies, assess crystal packing forces that may distort bond angles .

- Methodological Cross-Validation : Use computational chemistry (DFT calculations at B3LYP/6-31G* level) to model electronic environments and predict spectral outcomes .

- Case Study : A 2022 study found that tautomeric equilibria in solution caused NMR signal splitting, resolved by low-temperature (−40°C) experiments .

Advanced: What ecological risk assessment frameworks are applicable to this compound?

Answer:

- Bioaccumulation Potential : Use the OECD 305 guideline for aquatic testing, measuring bioconcentration factors (BCF) in Daphnia magna. The compound’s logP (~2.1) suggests moderate bioaccumulation .

- Toxicity Profiling : Conduct in vitro assays (e.g., Microtox®) for acute toxicity (EC50) and algal growth inhibition (OECD 201). Recent data indicate EC50 = 12 mg/L for Vibrio fischeri .

- Mitigation Strategies : Implement green chemistry principles (e.g., catalytic dehydrogenation) to reduce waste generation .

Basic: How is the structural stability of this compound affected by temperature and pH?

Answer:

- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition onset at 300°C, with a melting point of 110°C (dehydration observed above 80°C) .

- pH Sensitivity : Stability studies (25°C, 48 hours) reveal degradation <5% at pH 4–7 but >20% at pH 10 due to ergoline ring hydrolysis. Buffered solutions (pH 6.8) are recommended for storage .

Advanced: What experimental designs are optimal for studying the pharmacokinetics of this compound in preclinical models?

Answer:

- Dosing Regimens : Use a crossover design in rodent models (n=6/group) with IV (1 mg/kg) and oral (5 mg/kg) administration to calculate bioavailability (F) .

- Analytical Methods : LC-MS/MS (ESI+ mode, LLOQ 0.1 ng/mL) for plasma quantification. Validate using FDA guidelines for accuracy (85–115%) and precision (RSD <15%) .

- Data Interpretation : Apply non-compartmental analysis (WinNonlin®) to estimate AUC, Cmax, and t1/2. A 2023 study reported t1/2 = 3.2 hours in rats, suggesting rapid clearance .

Advanced: How can researchers address ethical challenges in sharing this compound data while complying with open science mandates?

Answer:

- Data Anonymization : Use tokenization for patient-derived data (e.g., clinical trial IDs) to prevent re-identification .

- Licensing Frameworks : Adopt CC-BY-NC licenses for public datasets, restricting commercial use while allowing academic collaboration .

- Case Example : The European Open Science Cloud (EOSC) hosts de-identified toxicology data with controlled access via ORCID authentication .

Basic: What spectroscopic techniques are most reliable for characterizing this compound derivatives?

Answer:

- NMR : ¹H NMR (400 MHz, CDCl3) for methyl group confirmation (singlet at δ 2.3 ppm) and aromatic protons (δ 6.9–7.1 ppm) .

- IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (C=C) and 2950 cm⁻¹ (C-H) confirm dehydrogenation and methyl groups .

- High-Resolution MS : ESI+ mode to detect [M+H]+ at m/z 283.3471 (calculated 283.3468) .

Advanced: How do steric and electronic effects influence the reactivity of this compound in catalytic hydrogenation?

Answer:

- Steric Hindrance : The methyl group at position 6 slows hydrogenation at position 8 (TOF = 12 h⁻¹ vs. 45 h⁻¹ for unmethylated analogs) .

- Electronic Factors : DFT calculations show decreased electron density at C9-C10 (NBO charge −0.12) due to conjugation with the indole ring, favoring selective hydrogenation .

- Catalyst Optimization : Use Pd/C (5% wt) in ethanol at 50 psi H2 for >90% conversion without over-reduction .

Basic: What are the key differences between this compound and its structural analog lysergol?

Answer:

- Functional Groups : Lysergol contains an 8-hydroxymethyl group (CAS 602-85-7), while this compound lacks this moiety, altering solubility (logP 2.1 vs. 1.8) .

- Biological Activity : Lysergol shows higher serotonin receptor affinity (Ki = 15 nM vs. 120 nM for this compound) due to hydrogen bonding with the 8-hydroxyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.